![molecular formula C13H9IO2 B1393667 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid CAS No. 855254-47-6](/img/structure/B1393667.png)

2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid

説明

2-Iodobiphenyl is an ortho-halogenated biphenyl . It has a linear formula of C6H5C6H4I and a molecular weight of 280.10 .

Synthesis Analysis

2-Iodobiphenyl can be synthesized from 2-aminobiphenyl . It may also be used in the synthesis of dibenziodolium tosylate by reacting with hydroxy (tosyloxy)iodo benzene in acetonitrile .

Molecular Structure Analysis

The IUPAC Standard InChI for 2-Iodobiphenyl is InChI=1S/C12H9I/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H .

Physical And Chemical Properties Analysis

2-Iodobiphenyl has a refractive index of 1.662 (lit.), a boiling point of 300 °C (lit.), and a density of 1.59 g/mL at 25 °C (lit.) .

科学的研究の応用

Synthesis of Dibenziodolium Tosylate

- Scientific Field : Organic Chemistry

- Application Summary : 2-Iodobiphenyl is used in the synthesis of dibenziodolium tosylate .

- Methods of Application : The synthesis involves reacting 2-Iodobiphenyl with hydroxy (tosyloxy)iodo benzene in acetonitrile .

- Results or Outcomes : The reaction yields dibenziodolium tosylate .

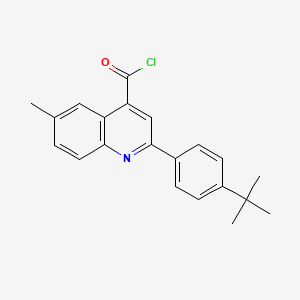

Synthesis of Biphenyl Derivatives

- Scientific Field : Organic Chemistry

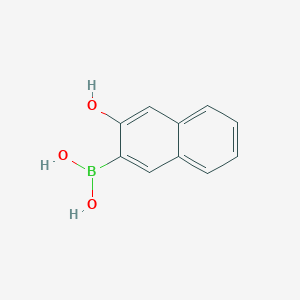

- Application Summary : 2’-bromo-2-fluoro-5-nitro-1,1’-biphenyl were produced in 81% yield via Suzuki–Miyaura cross coupling between 2-iodo 4-nitro fluorobenzene and boronic acid .

- Methods of Application : The synthesis involves a Suzuki–Miyaura cross coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst and PPh3 in refluxing dioxane .

- Results or Outcomes : The reaction yields 2’-bromo-2-fluoro-5-nitro-1,1’-biphenyl .

Synthesis of Pyrrole-Fused Tetracyclic Skeletons

- Scientific Field : Organic Chemistry

- Application Summary : 1,1’-biphenyl substrates with 2-alkynoyl and 2’-iodo groups react with isocyanoacetates to provide 7-membered cyclic ketones fused with pyrrole and biphenyl rings .

- Methods of Application : The synthesis involves a copper-catalyzed tandem annulation of 2-alkynoyl-2’-iodo-1,1’-biphenyls with isocyanoacetates .

- Results or Outcomes : The reaction yields pyrrole-fused tetracyclic skeletons .

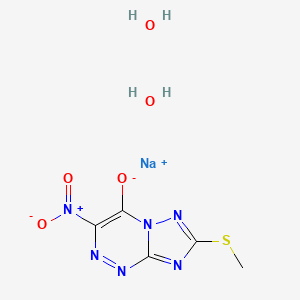

Organocatalysis with Hypervalent Iodine Catalysts

- Scientific Field : Organic Chemistry

- Application Summary : Hypervalent iodine compounds, which have properties similar to transition metals, are used as alternatives to transition metal catalysts in organic synthesis .

- Methods of Application : These compounds are used as efficient oxidants in many organic transformations such as oxidation of alcohols, alkenes or organosulfides, rearrangements, cyclisations and transition metal-catalysed C–H bond functionalisations .

- Results or Outcomes : The use of these catalysts allows for the formation of C–N, C–O, C–S, C–F and C–C bonds through oxidative functionalisations .

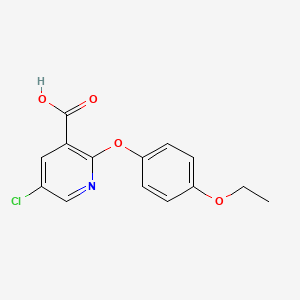

Synthesis of Biologically Active Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .

- Methods of Application : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

- Results or Outcomes : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .

Synthesis of Diverse Biologically Active Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : Biphenyl derivatives are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . They are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .

- Methods of Application : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

- Results or Outcomes : A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Safety And Hazards

特性

IUPAC Name |

3-(2-iodophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWJXWHADHUTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681769 | |

| Record name | 2'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

855254-47-6 | |

| Record name | 2'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1393593.png)

![tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1393597.png)

![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B1393603.png)

![[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid](/img/structure/B1393606.png)

![5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B1393607.png)